Cap-dependent endonuclease-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

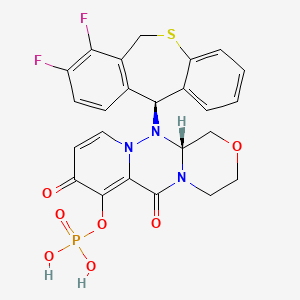

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20F2N3O7PS |

|---|---|

Molecular Weight |

563.5 g/mol |

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] dihydrogen phosphate |

InChI |

InChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1 |

InChI Key |

RBPQWOONNOYHLF-CTNGQTDRSA-N |

Isomeric SMILES |

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Cap-dependent Endonuclease-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cap-dependent endonuclease-IN-17 is a novel inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. This document provides a comprehensive overview of the available technical information regarding its discovery, synthesis, and biological activity. The compound demonstrates potent antiviral activity against influenza A/Hanfang/359/95 (H3N2) with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This guide is intended to serve as a resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction to Cap-dependent Endonuclease as an Antiviral Target

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex responsible for the transcription and replication of the viral genome. A key component of this complex is the cap-dependent endonuclease (CEN) located in the PA subunit. The CEN initiates viral transcription through a unique "cap-snatching" mechanism, where it cleaves the 5' cap from host pre-mRNAs and uses these capped fragments as primers for the synthesis of viral mRNAs. This process is crucial for the virus as it allows for the translation of viral proteins by the host cell machinery.

The absence of a homologous enzyme in humans makes the cap-dependent endonuclease an attractive and specific target for the development of novel anti-influenza therapeutics. Inhibitors targeting this enzyme can effectively block viral replication with potentially minimal off-target effects.

Discovery of this compound

Information regarding the specific discovery process of this compound is primarily detailed in the Chinese patent CN112898346A, filed by Zhefeng Zhang, et al.[1]. While the full text of the patent is not publicly available in English translation, the initial disclosure points to the identification of a series of water-soluble polycyclic compounds with potent anti-influenza activity. This compound, also referred to as DSC701 in the patent, emerged from this series as a lead candidate.

The discovery workflow likely involved the following key stages:

Caption: A logical workflow for the discovery of this compound.

Synthesis of this compound

The detailed synthetic route for this compound is outlined in patent CN112898346A. Due to the unavailability of a translated version of the patent, a specific, step-by-step protocol cannot be provided at this time. However, based on the compound's classification as a "water-soluble polycyclic compound," the synthesis likely involves multi-step organic chemistry techniques to construct the core polycyclic scaffold and introduce the necessary functional groups to ensure both biological activity and desirable physicochemical properties such as solubility.

Quantitative Data

The primary quantitative metric available for this compound is its in vitro antiviral potency.

| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference |

| This compound | Influenza A/Hanfang/359/95 (H3N2) | Antiviral Activity Assay | 1.29 | [1] |

Table 1: In Vitro Antiviral Activity of this compound

Experimental Protocols

General Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

While the specific protocol used for this compound is detailed in the source patent, a representative method for determining the IC50 of an anti-influenza compound against the A/Hanfang/359/95 (H3N2) strain using a cytopathic effect (CPE) inhibition assay is described below. This protocol is based on established methodologies in the field.

Objective: To determine the concentration of the test compound that inhibits 50% of the virus-induced cytopathic effect in a cell-based assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A/Hanfang/359/95 (H3N2) virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

TPCK-treated trypsin

-

Test compound (this compound)

-

Control compound (e.g., Oseltamivir)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare a serial dilution of the test compound in infection medium (DMEM supplemented with TPCK-treated trypsin and without FBS).

-

Virus Infection: After 24 hours, wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with a dilution of influenza A/Hanfang/359/95 (H3N2) virus that will cause a significant cytopathic effect within 48-72 hours.

-

Compound Treatment: Immediately after infection, add the serially diluted test compound to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.

-

Assessment of CPE: The cytopathic effect can be assessed qualitatively by microscopy. For quantitative analysis, a cell viability assay is performed. For example, using an MTT assay, the amount of formazan product is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Cap-dependent Endonuclease Enzymatic Assay (General Protocol)

To confirm that the antiviral activity of this compound is due to the inhibition of its intended target, a biochemical assay using the purified enzyme is necessary.

Objective: To measure the direct inhibitory effect of the test compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.

Materials:

-

Purified recombinant influenza virus PA subunit (containing the endonuclease domain)

-

Fluorophore-labeled short RNA substrate with a 5' cap structure

-

Assay buffer (containing MnCl2 as a cofactor)

-

Test compound (this compound)

-

Control inhibitor (e.g., Baloxavir acid)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, the test compound at various concentrations, and the purified endonuclease enzyme.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the fluorophore-labeled RNA substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the increase in fluorescence over time. The cleavage of the substrate by the endonuclease separates a fluorophore from a quencher, resulting in an increase in fluorescence signal.

-

Data Analysis: The initial reaction rates are calculated from the kinetic data. The IC50 value is determined by plotting the percentage of enzyme inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: A general workflow for a cap-dependent endonuclease enzymatic assay.

Signaling Pathways and Mechanism of Action

This compound exerts its antiviral effect by inhibiting the "cap-snatching" activity of the influenza virus polymerase. This inhibition disrupts the production of viral mRNAs, thereby preventing the synthesis of viral proteins and ultimately halting viral replication.

Caption: Mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-influenza drugs. Its targeted inhibition of the viral cap-dependent endonuclease offers a specific mechanism of action with the potential for broad efficacy against influenza A viruses. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of influenza infection. The detailed synthetic and discovery information contained within patent CN112898346A will be critical for advancing the development of this and related compounds.

References

Cap-Dependent Endonuclease-IN-17: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Properties, Mechanism, and Evaluation of a Novel Influenza Virus Inhibitor

Introduction

Cap-dependent endonuclease-IN-17 is a novel small molecule inhibitor targeting the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, places it within the context of its mechanism of action, and details relevant experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Chemical Structure and Physicochemical Properties

While the definitive chemical structure of this compound is detailed within patent CN112898346A, public access to a visual representation of the structure is limited. However, key physicochemical properties have been reported and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀F₂N₄O₅ | [1] |

| Molecular Weight | 563.47 g/mol | [1] |

| CAS Number | 2649362-71-8 | [1] |

| Biological Activity | IC₅₀ = 1.29 µM (Influenza A/Hanfang/359/95 (H3N2)) | [1] |

| Internal ID | DSC701 | [1] |

Table 1: Physicochemical and Biological Properties of this compound

Mechanism of Action: Inhibition of Cap-Snatching

This compound targets a unique mechanism essential for influenza virus transcription known as "cap-snatching".[2][3] The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, utilizes this process to generate capped primers for the synthesis of viral mRNA.[2][3]

The process begins with the PB2 subunit of the viral polymerase binding to the 5' cap of host cell pre-mRNAs.[3] Subsequently, the endonuclease domain within the PA subunit cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap.[3] This "snatched" capped RNA fragment then serves as a primer for the PB1 subunit to initiate transcription of the viral RNA genome.[3] By inhibiting the endonuclease activity of the PA subunit, this compound prevents the generation of these essential primers, thereby halting viral mRNA synthesis and subsequent protein production, ultimately leading to the suppression of viral replication.[4]

Figure 1: Influenza Virus Cap-Snatching Mechanism and Inhibition.

Experimental Protocols

The evaluation of cap-dependent endonuclease inhibitors like IN-17 involves a series of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.

Cap-Dependent Endonuclease Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the viral polymerase.

Objective: To determine the IC₅₀ value of this compound against the influenza virus PA subunit endonuclease.

Materials:

-

Recombinant influenza virus PA subunit (or PA-PB1-PB2 complex)

-

Fluorescently labeled short capped RNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT)

-

384-well microplates

-

Plate reader capable of fluorescence detection

-

This compound

-

DMSO (for compound dilution)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the microplate wells.

-

Add the recombinant influenza polymerase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescently labeled capped RNA substrate.

-

Monitor the change in fluorescence over time at a specific excitation and emission wavelength. Cleavage of the substrate by the endonuclease will result in a change in the fluorescence signal.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Plaque Reduction Assay

This cell-based assay assesses the ability of the compound to inhibit viral replication and spread in a cell culture model.[5]

Objective: To determine the EC₅₀ value of this compound against a specific influenza virus strain.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/Hanfang/359/95 (H3N2))

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose or Avicel overlay

-

Crystal violet staining solution

-

6-well plates

-

This compound

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Wash the confluent MDCK cell monolayers with PBS and infect with the diluted virus for 1 hour at 37°C.

-

During the infection period, prepare the overlay medium containing various concentrations of this compound.

-

After infection, remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the test compound to the infected cells.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ value.

Figure 2: Plaque Reduction Assay Workflow.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.[2]

Objective: To measure the reduction in viral titer in the supernatant of infected cells treated with this compound.

Materials:

-

MDCK cells

-

Influenza virus

-

96-well plates

-

DMEM with appropriate supplements

-

This compound

-

TCID₅₀ (Tissue Culture Infectious Dose 50) assay components

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluency.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum and add medium containing serial dilutions of this compound.

-

Incubate the plates for a defined period (e.g., 24 or 48 hours).

-

Collect the culture supernatants.

-

Determine the viral titer in the supernatants using a TCID₅₀ assay on fresh MDCK cell monolayers.

-

Calculate the reduction in viral titer for each compound concentration compared to the vehicle control.

Conclusion

This compound represents a promising lead compound in the development of novel anti-influenza therapeutics. Its potent inhibition of a key viral-specific enzymatic activity, the cap-dependent endonuclease, highlights its potential for broad-spectrum activity and a high therapeutic index. The experimental protocols detailed in this guide provide a robust framework for the further characterization and development of this and other inhibitors in its class. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2364589-86-4|Cap-dependent endonuclease-IN-3|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

Cap-dependent Endonuclease-IN-17: A Technical Guide to a Selective CEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-17 is a selective inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. By targeting the "cap-snatching" mechanism, this compound presents a promising avenue for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The primary reported efficacy of this compound is its in vitro activity against the influenza A/Hanfang/359/95 (H3N2) virus.

| Parameter | Value | Virus Strain | Reference |

| IC50 | 1.29 μM | Influenza A/Hanfang/359/95 (H3N2) | [1] |

Further quantitative data regarding selectivity, cytotoxicity, and in vivo efficacy are detailed in the referenced patent CN112898346A.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease (CEN) activity resides within the PA subunit.[2] This enzymatic function is critical for the "cap-snatching" process, a unique mechanism employed by the influenza virus to generate primers for the transcription of its own genome.

The process begins with the PB2 subunit of the viral polymerase binding to the 5' cap of host cell pre-mRNAs.[2] The PA subunit then cleaves the host mRNA 10-13 nucleotides downstream from the cap. These capped fragments are subsequently used by the PB1 subunit, which possesses RNA-dependent RNA polymerase activity, to prime the synthesis of viral mRNAs.

This compound exerts its antiviral effect by selectively inhibiting the endonuclease activity of the PA subunit, thereby preventing the cleavage of host mRNAs and the subsequent generation of primers necessary for viral transcription. This leads to a potent suppression of viral replication.

Signaling Pathway Diagram

Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Cap-Dependent Endonuclease (CEN) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the influenza virus endonuclease. A fluorescence resonance energy transfer (FRET)-based assay is a common and sensitive method.

a. Principle: A short, single-stranded RNA or DNA oligonucleotide substrate is synthesized with a fluorophore and a quencher at opposite ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

b. Materials:

-

Recombinant influenza virus PA subunit (or the full polymerase complex)

-

FRET-based oligonucleotide substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

c. Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant CEN to each well (except the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase over time.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro CEN Inhibition Assay

Caption: Workflow for the in vitro FRET-based CEN inhibition assay.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the ability of the compound to protect cells from virus-induced cell death (cytopathic effect, or CPE).

a. Principle: Susceptible host cells are infected with influenza virus in the presence of varying concentrations of the inhibitor. The extent of cell viability after a period of incubation is measured, which is inversely proportional to the viral replication.

b. Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Influenza A/Hanfang/359/95 (H3N2) virus stock

-

TPCK-treated trypsin

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

c. Protocol:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in serum-free cell culture medium containing TPCK-treated trypsin.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

-

Infect the cells with a pre-determined multiplicity of infection (MOI) of the influenza virus. Include uninfected cell controls and virus-infected controls without the compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Assess cell viability using a chosen reagent according to the manufacturer's instructions (e.g., by measuring absorbance for MTT or luminescence for CellTiter-Glo®).

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the controls.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

a. Principle: Uninfected host cells are exposed to the same concentrations of the compound as in the antiviral assay, and cell viability is measured.

b. Materials:

-

MDCK cells

-

Cell culture medium

-

This compound

-

Cell viability reagent

-

96-well cell culture plates

c. Protocol:

-

Seed MDCK cells in 96-well plates as for the antiviral assay.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the cells. Include a vehicle control.

-

Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Measure cell viability using the same reagent as in the antiviral assay.

-

Calculate the percentage of cytotoxicity for each concentration.

-

Determine the CC50 (50% cytotoxic concentration) value.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more selective antiviral agent.

Logical Relationship of Key Assays

Caption: Logical flow of primary assays for inhibitor characterization.

Conclusion

This compound demonstrates potent and selective inhibition of influenza A virus replication in vitro by targeting the viral cap-dependent endonuclease. The provided data and experimental frameworks offer a solid foundation for further investigation and development of this compound as a potential anti-influenza therapeutic. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and spectrum of activity against a broader range of influenza strains, including those resistant to current antiviral drugs.

References

Structural Biology of Cap-Dependent Endonuclease Inhibitor Binding to the PA Subunit of Influenza Virus

Disclaimer: No public domain information is available for a compound specifically named "Cap-dependent endonuclease-IN-17" or "CEN-IN-17". This technical guide will focus on the structural biology of a well-characterized and clinically approved cap-dependent endonuclease inhibitor, Baloxavir Acid , binding to the PA subunit of the influenza virus polymerase. The principles and methodologies described are broadly applicable to the study of other inhibitors targeting this enzyme.

Introduction

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). A critical step in influenza virus replication is the "cap-snatching" mechanism, where the virus hijacks the 5' cap structures from host pre-mRNAs to prime its own mRNA synthesis. This process is initiated by the endonuclease activity of the PA subunit, making it a prime target for antiviral drug development.[1]

Cap-dependent endonuclease inhibitors are a class of antiviral agents that directly target the active site of the PA endonuclease, preventing the cleavage of host mRNAs and thereby inhibiting viral replication.[2] This guide provides an in-depth technical overview of the structural basis for the interaction between the PA subunit and cap-dependent endonuclease inhibitors, with a focus on Baloxavir Acid.

Mechanism of Action

The endonuclease active site of the PA subunit contains a conserved PD-(D/E)XK motif and utilizes a two-metal ion (typically Mn²⁺) catalytic mechanism for nucleic acid cleavage.[3][4] Cap-dependent endonuclease inhibitors, such as Baloxavir Acid, are designed to chelate these essential metal ions in the active site, effectively blocking the enzyme's catalytic function.[5] This inhibition of the cap-snatching process halts the production of viral mRNAs, leading to a potent antiviral effect.[6]

Caption: Key interactions of Baloxavir Acid in the PA endonuclease active site.

Experimental Protocols

Protein Expression and Purification of PAₙ Endonuclease Domain

A common method for obtaining the PA endonuclease domain for structural and biochemical studies involves recombinant expression in E. coli.

-

Cloning: The gene encoding the N-terminal domain of the PA subunit (e.g., residues 1-209) from a specific influenza virus strain is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification. 2[7]. Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

-

Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.

-

Purification: The soluble protein is purified from the cell lysate using a series of chromatography steps. This typically includes:

-

Affinity Chromatography: Using a resin that specifically binds the affinity tag (e.g., Ni-NTA for His-tagged proteins).

-

Ion-Exchange Chromatography: To separate proteins based on their net charge.

-

Size-Exclusion Chromatography: To further purify the protein and ensure it is in a monomeric state.

-

-

Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE.

dot

Caption: Workflow for recombinant PA endonuclease domain purification.

In Vitro Endonuclease Activity Assay

The inhibitory activity of compounds against the PA endonuclease can be measured using an in vitro assay. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

-

Substrate: A short, single-stranded RNA or DNA oligonucleotide is synthesized with a fluorescent reporter (e.g., FAM) on one side of the cleavage site and a quencher (e.g., Dabcyl) on the other. In its intact state, the quencher suppresses the fluorescence of the reporter.

-

Reaction: The purified PA endonuclease domain is incubated with the FRET substrate in a reaction buffer containing Mn²⁺ ions.

-

Cleavage: The endonuclease cleaves the substrate, separating the fluorophore from the quencher. This results in an increase in fluorescence intensity.

-

Inhibition: To test for inhibition, the enzyme is pre-incubated with the inhibitor at various concentrations before the addition of the substrate.

-

Measurement: The fluorescence is monitored over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

[8]#### 5.3. X-ray Crystallography

Determining the three-dimensional structure of the PA endonuclease domain in complex with an inhibitor is crucial for understanding the binding mode and for structure-based drug design.

-

Crystallization: The purified PAₙ protein is mixed with the inhibitor in excess. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved using molecular replacement, with a previously determined structure of the PAₙ domain as a search model.

-

Model Building and Refinement: The inhibitor and water molecules are modeled into the electron density map. The entire structure is then refined to improve its agreement with the experimental data.

The structural and biochemical studies of cap-dependent endonuclease inhibitors binding to the PA subunit of the influenza virus polymerase have been instrumental in the development of novel antiviral therapeutics. The detailed understanding of the inhibitor binding site and the mechanism of action provides a solid foundation for the design of next-generation inhibitors that can overcome potential drug resistance. The experimental protocols outlined in this guide are fundamental to the continued research and development in this critical area of infectious disease.

References

- 1. dubois.engineering.ucsc.edu [dubois.engineering.ucsc.edu]

- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Specificity of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed, publicly available data specifically for "Cap-dependent endonuclease-IN-17" is limited. To fulfill the structural and content requirements of this guide, the well-characterized cap-dependent endonuclease (CEN) inhibitor, Baloxavir , will be used as an illustrative example. This guide serves as a template for the comprehensive analysis of novel CEN inhibitors like CEN-IN-17.

Introduction to Cap-Dependent Endonuclease Inhibition

Influenza viruses, among other segmented negative-strand RNA viruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their viral mRNAs.[1][2][3] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[2][3] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit, which possesses endonuclease activity, cleaves the host mRNA 10-13 nucleotides downstream of the cap.[2][3][4] These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit.[1][2][4]

Cap-dependent endonuclease (CEN) is an attractive target for antiviral drug development because it is essential for viral replication and is not present in humans.[4] Inhibitors of this enzyme can effectively block viral transcription and, consequently, viral proliferation. Baloxavir marboxil, a prodrug of baloxavir acid (BXA), is a first-in-class CEN inhibitor approved for the treatment of influenza.[5][6][7] This guide outlines the foundational studies required to characterize the specificity and mechanism of action of novel CEN inhibitors, using baloxavir as a model.

Mechanism of Action: The Cap-Snatching Pathway

The following diagram illustrates the cap-snatching mechanism of influenza virus and the point of intervention for CEN inhibitors.

Caption: Influenza virus cap-snatching mechanism and inhibition point.

Data Presentation: Specificity of Baloxavir Acid (BXA)

The in vitro antiviral activity of a CEN inhibitor is typically determined by measuring its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against a panel of influenza viruses. Lower values indicate greater potency.

| Virus Strain | Type/Subtype | Assay Type | Mean IC50/EC50 (nM) | Fold Change vs. Reference | Reference |

| A/H1N1pdm09 | Influenza A | Focus Reduction | 0.28 | N/A | [8] |

| A/H3N2 | Influenza A | Focus Reduction | 0.16 | N/A | [8] |

| B/Victoria-lineage | Influenza B | Focus Reduction | 3.42 | N/A | [8] |

| B/Yamagata-lineage | Influenza B | Focus Reduction | 2.43 | N/A | [8] |

| A/WSN/33 | Influenza A | Yield Reduction | 0.42 ± 0.37 | N/A | [9] |

| A/WSN/33-PA/I38T | Influenza A | Yield Reduction | 41.96 ± 9.42 | ~100 | [9] |

| A(H1N1)pdm09 | Influenza A | EC50 | 0.7 ± 0.5 | N/A | [10] |

| A(H3N2) | Influenza A | EC50 | 1.2 ± 0.6 | N/A | [10] |

| B(Victoria lineage) | Influenza B | EC50 | 7.2 ± 3.5 | N/A | [10] |

| B(Yamagata lineage) | Influenza B | EC50 | 5.8 ± 4.5 | N/A | [10] |

Data presented as mean or mean ± standard deviation. Fold change is calculated relative to the wild-type or reference strain.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel CEN inhibitors.

Antiviral Activity Assays (Yield Reduction Assay)

This assay determines the concentration of a compound required to reduce the yield of infectious virus particles by a certain percentage (e.g., 90% - EC90).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

-

Influenza virus stocks of known titer (e.g., A/WSN/33)

-

Test compound (e.g., Baloxavir Acid)

-

96-well cell culture plates

-

TCID50 (50% tissue culture infectious dose) assay reagents

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in infection media.

-

Infection: Infect the confluent cell monolayers with a known amount of influenza virus (e.g., 100 TCID50/well).[5]

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted test compound.

-

Incubation: Incubate the plates for a defined period (e.g., 24-30 hours) at 37°C in a 5% CO2 incubator.[5]

-

Virus Titer Determination: Collect the culture supernatants from each well. Determine the virus titer in each supernatant using a TCID50 assay on fresh MDCK cells.[5]

-

Data Analysis: Calculate the EC90 value by plotting the percentage of virus yield reduction against the compound concentration and fitting the data to a dose-response curve.[5]

Cap-Dependent Endonuclease Inhibition Assay

This enzymatic assay directly measures the inhibition of the PA subunit's endonuclease activity.

Materials:

-

Recombinant influenza virus RNA polymerase complex

-

Radiolabeled capped RNA substrate (e.g., [α-32P]GTP labeled)

-

Test compound (e.g., Baloxavir Acid)

-

Reaction buffer

-

Polyacrylamide gel electrophoresis (PAGE) reagents

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, recombinant viral RNA polymerase complex, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation: Add the radiolabeled capped RNA substrate to initiate the endonuclease reaction.

-

Incubation: Incubate the reaction for a defined time (e.g., 60 minutes at 30°C).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).

-

Analysis: Separate the reaction products (cleaved and uncleaved RNA) by PAGE.

-

Quantification: Visualize the RNA fragments using autoradiography and quantify the band intensities to determine the percentage of inhibition at each compound concentration. Calculate the IC50 value from the dose-response curve.

Mandatory Visualization: Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization and screening of a novel CEN inhibitor.

Caption: Experimental workflow for CEN inhibitor screening and characterization.

References

- 1. embopress.org [embopress.org]

- 2. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cap snatching - Wikipedia [en.wikipedia.org]

- 4. esrf.fr [esrf.fr]

- 5. researchgate.net [researchgate.net]

- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hub.hku.hk [hub.hku.hk]

The Inhibition of Viral Cap-Snatching by Cap-Dependent Endonuclease-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral cap-snatching is a critical process for the replication of many segmented negative-sense RNA viruses, including influenza. This mechanism allows the virus to co-opt host cell messenger RNA (mRNA) caps to prime its own transcription, effectively commandeering the host's protein synthesis machinery. The cap-dependent endonuclease (CEN), an integral component of the viral RNA-dependent RNA polymerase (RdRp) complex, is the enzyme responsible for this critical step and represents a prime target for antiviral therapeutic development. This technical guide provides an in-depth overview of the role of a novel CEN inhibitor, Cap-dependent endonuclease-IN-17, in the context of inhibiting viral "cap-snatching." While publicly available data on this specific compound is limited, this document will leverage established knowledge of CEN inhibitors to present a comprehensive resource, including the mechanism of action, representative quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the key molecular pathways and experimental workflows.

Introduction to Viral Cap-Snatching

For successful replication, influenza virus and other segmented negative-sense RNA viruses must produce capped mRNAs that can be translated by the host cell's ribosomes.[1] These viruses employ a unique mechanism known as "cap-snatching" to achieve this.[2] The process is initiated by the viral RdRp, a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[3]

The cap-snatching process can be summarized in three main steps:[2]

-

Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' m7G cap structure of host pre-mRNAs in the nucleus of the infected cell.[1][3]

-

Endonucleolytic Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][3]

-

Primer for Viral Transcription: This capped RNA fragment is then used as a primer by the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral mRNAs from the viral RNA (vRNA) template.[3]

This elegant and efficient process ensures that all viral transcripts are properly capped and can be efficiently translated by the host machinery, leading to the production of viral proteins and the assembly of new virions.

This compound: A Novel Inhibitor

This compound is a recently identified small molecule inhibitor of the viral CEN.[4] By targeting the endonuclease activity of the PA subunit, this compound directly interferes with the cap-snatching mechanism, thereby inhibiting viral replication.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the endonuclease function of the PA subunit of the influenza virus RdRp. By blocking the cleavage of host cell mRNA, the inhibitor prevents the generation of capped primers necessary for the initiation of viral mRNA synthesis. This leads to a significant reduction in the production of viral proteins and subsequent viral progeny.

Quantitative Data

While extensive data on this compound is not yet publicly available, its in vitro efficacy has been determined against a specific strain of influenza A virus.

| Compound | Virus Strain | Assay Type | IC50 (µM) | Citation |

| This compound | Influenza A/Hanfang/359/95 (H3N2) | Not Specified in Public Data | 1.29 | [4] |

Table 1: In vitro antiviral activity of this compound.

Signaling Pathways and Inhibitory Action

The following diagrams illustrate the key molecular events in viral cap-snatching and the mechanism of inhibition by a CEN inhibitor like this compound.

Caption: The viral cap-snatching signaling pathway.

Caption: Inhibition of cap-snatching by this compound.

Experimental Protocols

The characterization of a novel CEN inhibitor like this compound involves a series of in vitro and cell-based assays. The following are representative protocols based on established methodologies for other CEN inhibitors.

FRET-Based Cap-Dependent Endonuclease Assay

This assay quantitatively measures the enzymatic activity of the purified PA subunit in vitro.

-

Objective: To determine the direct inhibitory effect of the compound on the endonuclease activity of the viral PA subunit.

-

Principle: A short, single-stranded RNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage by the PA endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

Reagents and Materials:

-

Purified recombinant influenza PA subunit.

-

FRET-based RNA substrate (e.g., 5'-FAM / 3'-BHQ1 labeled RNA oligo).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MnCl2, 5 mM DTT).

-

Test compound (this compound) at various concentrations.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add 2 µL of the test compound at various concentrations (typically in DMSO) to the wells of a 384-well plate.

-

Add 18 µL of a solution containing the purified PA subunit in assay buffer to each well.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the FRET-based RNA substrate to each well.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) every minute for 60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the ability of the compound to protect host cells from virus-induced cell death.

-

Objective: To assess the antiviral activity of the compound in a cellular context.

-

Principle: Influenza virus infection of susceptible cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell death, known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus protect the cells from CPE.

-

Methodology:

-

Reagents and Materials:

-

MDCK cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Influenza virus stock (e.g., A/Hanfang/359/95).

-

Test compound at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Seed MDCK cells in 96-well plates and grow to confluency.

-

Wash the cells and infect with influenza virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compound.

-

Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

Assess cell viability by adding a cell viability reagent and measuring the resulting luminescence or fluorescence signal.

-

-

Data Analysis:

-

Normalize the data to uninfected and untreated virus-infected controls.

-

Plot the percentage of cell viability against the compound concentration and calculate the EC50 (50% effective concentration).

-

Concurrently, a cytotoxicity assay (CC50) should be performed on uninfected cells to determine the compound's toxicity. The selectivity index (SI) can then be calculated (SI = CC50/EC50).

-

-

Virus Yield Reduction Assay

This assay directly measures the production of new infectious virus particles from infected cells.

-

Objective: To quantify the reduction in the amount of progeny virus produced in the presence of the inhibitor.

-

Principle: Cells are infected with the virus and treated with the compound. After a single replication cycle, the amount of new infectious virus in the supernatant is quantified, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Methodology:

-

Reagents and Materials:

-

MDCK cells.

-

Influenza virus stock.

-

Test compound at various concentrations.

-

Plaque assay or TCID50 assay reagents.

-

-

Procedure:

-

Infect confluent monolayers of MDCK cells with influenza virus at a low MOI (e.g., 0.01).

-

After adsorption, wash the cells and add an overlay medium containing different concentrations of the test compound.

-

Incubate for 24-48 hours.

-

Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay on fresh MDCK cell monolayers.

-

-

Data Analysis:

-

Calculate the viral titer for each compound concentration.

-

Plot the viral titer against the compound concentration to determine the concentration required to reduce the viral yield by a certain percentage (e.g., 90% or 99%).

-

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel cap-dependent endonuclease inhibitor.

Caption: Workflow for CEN inhibitor discovery.

Conclusion

The viral cap-snatching mechanism is a validated and highly attractive target for the development of novel anti-influenza therapeutics. This compound represents a promising new entry into the class of CEN inhibitors. While detailed characterization of this specific molecule is ongoing, the established methodologies for evaluating other CEN inhibitors provide a clear roadmap for its further development. The in-depth understanding of the cap-snatching pathway and the availability of robust in vitro and cell-based assays will continue to facilitate the discovery and optimization of potent and selective inhibitors of this essential viral process, ultimately leading to new and effective treatments for influenza infections.

References

Preliminary Research on Cap-dependent Endonuclease-IN-17 for Antiviral Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents with unique mechanisms of action. The cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication, represents a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary research on a novel CEN inhibitor, Cap-dependent endonuclease-IN-17. While publicly available data on this specific compound is limited, this document outlines the core concepts, experimental methodologies, and data presentation standards relevant to the preclinical evaluation of such inhibitors. We will leverage established knowledge of other CEN inhibitors to contextualize the potential research and development trajectory for this compound.

Introduction to Cap-dependent Endonuclease Inhibition

Influenza viruses, segmented negative-sense RNA viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their viral mRNAs.[1][2] This process is mediated by the viral RNA-dependent RNA polymerase complex, which is composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-dependent endonuclease (CEN) activity resides within the PA subunit.[3]

The CEN enzyme cleaves the 5' cap structure, along with a short stretch of nucleotides, from host-cell pre-mRNAs. These capped fragments are then used as primers by the viral polymerase to synthesize viral mRNAs, enabling their translation by the host-cell machinery. By inhibiting the endonuclease activity of the PA subunit, CEN inhibitors effectively block viral gene transcription and replication.[3] This mechanism is distinct from currently approved antiviral drugs like neuraminidase inhibitors, making CEN inhibitors a valuable tool against resistant strains.

This compound has been identified as a novel inhibitor of this critical viral enzyme.[4] Preliminary data indicates its potential as an antiviral agent against influenza A virus.

Quantitative Data Summary

Comprehensive preclinical evaluation of a novel antiviral candidate involves a battery of in vitro and in vivo assays to determine its potency, selectivity, and preliminary safety profile. The following tables outline the key quantitative parameters typically assessed. For this compound, only the in vitro enzymatic inhibitory activity has been publicly reported.

Table 1: In Vitro Enzymatic Activity

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound | Influenza A (H3N2) CEN | Enzymatic Inhibition | 1.29 | [4] |

Table 2: In Vitro Antiviral Activity

| Compound | Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Influenza A/Hanfang/359/95 (H3N2) | MDCK | Data not available | Data not available | Data not available |

| Other Influenza A strains | MDCK | Data not available | Data not available | Data not available | |

| Influenza B strains | MDCK | Data not available | Data not available | Data not available |

Table 3: Preclinical Pharmacokinetic Profile (Illustrative)

| Compound | Animal Model | Route of Administration | T1/2 (h) | Cmax (μM) | Bioavailability (%) |

| This compound | Mouse | Oral | Data not available | Data not available | Data not available |

| Intravenous | Data not available | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

The Influenza Virus "Cap-Snatching" Mechanism

The following diagram illustrates the "cap-snatching" process, the target of this compound.

Caption: The "cap-snatching" mechanism of influenza virus and the point of inhibition.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel CEN inhibitor.

Caption: A generalized workflow for the in vitro evaluation of a CEN inhibitor.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Cap-dependent Endonuclease (CEN) Enzymatic Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of the influenza virus PA subunit.

-

Materials:

-

Recombinant influenza virus PA subunit

-

Fluorophore-labeled short RNA substrate with a 5' cap structure

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the recombinant PA subunit to each well.

-

Add the diluted inhibitor to the respective wells. A vehicle control (e.g., DMSO) should be included.

-

Incubate the enzyme and inhibitor for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the fluorophore-labeled RNA substrate to all wells.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence signal. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increased signal.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay determines the concentration of the inhibitor required to protect cells from virus-induced death.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., A/Hanfang/359/95 (H3N2))

-

Cell culture medium (e.g., DMEM) supplemented with TPCK-trypsin

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

-

Procedure:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect them with a predetermined titer of influenza virus (e.g., 100 TCID50).

-

After a 1-2 hour incubation period to allow for viral entry, remove the virus inoculum.

-

Add the serially diluted inhibitor to the infected cells. Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the positive control wells.

-

Assess cell viability using a suitable reagent.

-

Calculate the percentage of CPE inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.

-

Cytotoxicity Assay

This assay is performed in parallel with the CPE assay to determine the concentration at which the inhibitor itself is toxic to the host cells.

-

Materials:

-

MDCK cells

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT)

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate as for the CPE assay.

-

Add serial dilutions of this compound to the uninfected cells.

-

Incubate the plate for the same duration as the CPE assay (48-72 hours).

-

Measure cell viability using a suitable reagent.

-

Plot the percentage of cell viability against the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

-

Future Directions

The preliminary data on this compound is promising, but further research is required to fully elucidate its potential as an antiviral therapeutic. Key next steps in its preclinical development would include:

-

Broad-spectrum activity profiling: Testing against a panel of influenza A and B strains, including clinically relevant and drug-resistant isolates.

-

Mechanism of action confirmation: Utilizing time-of-addition studies and resistance selection experiments to confirm that the antiviral activity is indeed due to CEN inhibition.

-

In vivo efficacy studies: Evaluating the compound in animal models of influenza infection (e.g., mice, ferrets) to assess its ability to reduce viral titers, alleviate symptoms, and improve survival.

-

Pharmacokinetic and toxicology studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile in animal models.

Conclusion

This compound represents a novel starting point for the development of a new class of anti-influenza drugs. Its inhibitory activity against the viral CEN enzyme targets a crucial step in the viral replication cycle. The methodologies and frameworks presented in this guide provide a roadmap for the comprehensive preclinical evaluation necessary to advance this and similar compounds through the drug discovery pipeline. While significant research is still needed, the targeted mechanism of CEN inhibition holds great promise for addressing the ongoing challenge of influenza.

References

Unveiling the Potential of a Novel Macrocyclic Scaffold in Cap-Dependent Endonuclease Inhibition: A Technical Guide to Cap-dependent endonuclease-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to current anti-influenza therapies, such as the neuraminidase inhibitor oseltamivir and the cap-dependent endonuclease (CEN) inhibitor baloxavir marboxil, underscores the urgent need for novel antiviral agents with distinct mechanisms of action or improved resistance profiles.[1][2] A promising strategy in this endeavor is the exploration of novel chemical scaffolds that can effectively target the highly conserved influenza virus cap-dependent endonuclease, a crucial enzyme for viral transcription. This technical guide delves into the novelty of the macrocyclic scaffold of Cap-dependent endonuclease-IN-17 (CEN-IN-17), a potent inhibitor of the influenza virus CEN. Through a comprehensive analysis of its mechanism of action, comparative in vitro efficacy, and detailed experimental protocols, this document aims to provide researchers with a thorough understanding of this promising new class of antiviral candidates.

The Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention

Influenza virus, a negative-sense RNA virus, utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome.[3] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is central to this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved 10-13 nucleotides downstream by the endonuclease activity of the PA subunit.[4] These capped RNA fragments serve as primers for the PB1 subunit to initiate the synthesis of viral mRNAs. By targeting the endonuclease activity of the PA subunit, CEN inhibitors like baloxavir effectively block viral gene transcription and replication.[5]

This compound: A Novel Macrocyclic Inhibitor

This compound is a novel CEN inhibitor identified in patent CN112898346A. A key distinguishing feature of CEN-IN-17 is its macrocyclic scaffold.

Chemical Structure of this compound:

The novelty of this macrocyclic design lies in its potential to offer a distinct binding mode to the active site of the PA endonuclease compared to non-macrocyclic inhibitors like baloxavir. This structural difference may translate into an improved resistance profile, a critical advantage in the face of rapidly evolving viral strains.

Comparative In Vitro Efficacy

The antiviral activity of CEN-IN-17 has been demonstrated against influenza A/Hanfang/359/95 (H3N2) with a reported half-maximal inhibitory concentration (IC50) of 1.29 μM. To fully appreciate the novelty and potential of this macrocyclic scaffold, a comparative analysis with the established CEN inhibitor baloxavir and other emerging macrocyclic inhibitors is essential.

| Compound | Target | Influenza Strain | Assay Type | IC50 / EC50 (nM) | Reference |

| This compound | Cap-dependent endonuclease | A/Hanfang/359/95 (H3N2) | Not Specified | 1290 | CN112898346A |

| Baloxavir acid (BXA) | Cap-dependent endonuclease | Influenza A (various) | Endonuclease Assay | 1.4 - 3.1 | [6] |

| Influenza B (various) | Endonuclease Assay | 4.5 - 8.9 | [6] | ||

| Compound 8 (Macrocyclic) | Cap-dependent endonuclease | Wild-type Influenza A | Not Specified | Data not available in abstract | [2] |

| Baloxavir-resistant variants | Not Specified | Significantly smaller shift in activity | [2] |

Note: Direct comparative studies of CEN-IN-17 against a wider range of influenza strains, including baloxavir-resistant mutants, are needed to fully elucidate the advantages of its macrocyclic scaffold.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize CEN inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.

References

- 1. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pharmacodynamics, Pharmacokinetics, and Antiviral Activity of BAY 81-8781, a Novel NF-κB Inhibiting Anti-influenza Drug [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cap-dependent Endonuclease-IN-17 in Influenza Virus Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The viral cap-dependent endonuclease, a critical component of the influenza virus RNA polymerase complex, is an attractive target for antiviral drug development. This enzyme facilitates a unique "cap-snatching" mechanism, where it cleaves the 5' caps from host pre-mRNAs to prime viral mRNA synthesis. Inhibition of this endonuclease activity effectively halts viral replication. Cap-dependent endonuclease-IN-17 is a potent inhibitor of this viral enzyme and has shown promising antiviral activity against influenza A viruses.

These application notes provide detailed protocols for the use of this compound in standard influenza virus cell culture assays, including methods to determine its antiviral efficacy and cytotoxicity.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain within the PA subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1][2] This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[3] This entire process occurs within the nucleus of the infected host cell.[1]

This compound specifically targets the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and inhibiting viral gene transcription and replication.[4]

Quantitative Data Summary

The antiviral activity of this compound and other reference compounds is summarized below. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

| Compound | Virus Strain | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Influenza A/Hanfang/359/95 (H3N2) | (Not Specified) | MDCK | 1.29 | Not Reported | To be Determined |

| Baloxavir acid | Influenza A/H1N1pdm09 | Plaque Reduction Assay | MDCK | 0.00028 | >10 | >35,714 |

| Baloxavir acid | Influenza A/H3N2 | Plaque Reduction Assay | MDCK | 0.00016 | >10 | >62,500 |

| Baloxavir acid | Influenza B/Victoria-lineage | Plaque Reduction Assay | MDCK | 0.00342 | >10 | >2,924 |

| Baloxavir acid | Influenza B/Yamagata-lineage | Plaque Reduction Assay | MDCK | 0.00243 | >10 | >4,115 |

| ZX-7101 | Influenza A (pH1N1) | Enzyme Inhibition | - | 0.02172 | Not Reported | Not Applicable |

Data for Baloxavir acid and ZX-7101 are provided for comparative purposes.[5][6]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.

Experimental Workflow

Cell and Virus Culture

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are recommended for influenza virus propagation and antiviral assays.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strains: A panel of influenza A and B virus strains should be used to determine the spectrum of activity. For example, A/Puerto Rico/8/34 (H1N1), A/Hong Kong/8/68 (H3N2), and B/Lee/40.

-

Virus Propagation: Propagate virus stocks in MDCK cells in the presence of 2 µg/mL TPCK-treated trypsin. Harvest the supernatant when cytopathic effect (CPE) is observed, clarify by centrifugation, and store at -80°C. Virus titers should be determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

-

Materials:

-

MDCK cells

-

96-well cell culture plates

-

Culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Phosphate Buffered Saline (PBS)

-

-

Protocol:

-

Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Prepare two-fold serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.[7]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C in the dark.[8]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The CC50 value is determined from the dose-response curve.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

-

Materials:

-

MDCK cells

-

6-well cell culture plates

-

Influenza virus stock

-

This compound

-

Infection medium (DMEM with 0.2% BSA, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL TPCK-treated trypsin)

-

Agarose overlay (2x DMEM mixed 1:1 with 1.6% agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%)

-

-

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Wash the cell monolayers with PBS.

-

Infect the cells with approximately 50-100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.[9]

-

During the infection period, prepare serial dilutions of this compound in the agarose overlay medium.

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with 2 mL of the agarose overlay containing the different concentrations of the inhibitor. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.

-

Data Analysis and Interpretation

The IC50 and CC50 values are typically calculated by non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism). The Selectivity Index (SI = CC50/IC50) is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates a greater therapeutic window, with a generally accepted threshold for a promising compound being an SI of 10 or greater.

Conclusion

This compound represents a promising lead compound for the development of new anti-influenza drugs. The protocols outlined in these application notes provide a robust framework for researchers to evaluate its efficacy and safety in a cell culture model. Consistent and reproducible data generated from these assays are essential for the preclinical development of this and other novel cap-dependent endonuclease inhibitors.

References

- 1. Cap snatching - Wikipedia [en.wikipedia.org]

- 2. Identification of BPR3P0128 as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esrf.fr [esrf.fr]

- 4. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza virus plaque assay [protocols.io]

- 8. protocols.io [protocols.io]

- 9. academic.oup.com [academic.oup.com]

Recommended dosage of Cap-dependent endonuclease-IN-17 for in-vitro experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vitro use of Cap-dependent endonuclease-IN-17, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). The information is intended to guide researchers in designing and executing experiments to evaluate the antiviral activity of this compound.

Introduction

This compound is an inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral mRNA transcription.[1] By targeting this viral-specific enzymatic activity, the compound effectively blocks viral replication. These notes provide protocols for determining the in-vitro efficacy and cytotoxicity of this compound.

Mechanism of Action